molecular formula C23H50O4Si2 B078289 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate CAS No. 14473-56-4

2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate

Cat. No. B078289
CAS RN: 14473-56-4
M. Wt: 446.8 g/mol
InChI Key: YDASQGBHNHGOSK-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMS-EMM and is a derivative of myristic acid. TMS-EMM is a colorless liquid that is soluble in organic solvents such as dichloromethane and chloroform.

Mechanism Of Action

The mechanism of action of TMS-EMM is not well understood. However, it is believed that TMS-EMM reacts with carboxylic acids and alcohols to form stable esters and ethers, respectively. This reactivity makes TMS-EMM a useful reagent for protecting functional groups during organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of TMS-EMM. However, it has been shown to be non-toxic and non-irritating in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using TMS-EMM in lab experiments is its high reactivity, which makes it a useful reagent for protecting functional groups during organic synthesis. Additionally, TMS-EMM is relatively easy to synthesize and purify. However, one limitation of using TMS-EMM is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research on TMS-EMM. One area of interest is the development of new synthetic methods for TMS-EMM and its derivatives. Additionally, TMS-EMM could be further studied for its potential applications in drug delivery and as a precursor for the synthesis of other compounds. Finally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMS-EMM.

Synthesis Methods

TMS-EMM can be synthesized by reacting myristic acid with trimethylsilyl chloride and triethylamine in dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of TMS-EMM is typically around 70%.

Scientific Research Applications

TMS-EMM has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of esters and amides. TMS-EMM is also used as a protecting group for carboxylic acids and alcohols. Additionally, TMS-EMM has been used as a precursor for the synthesis of other compounds, such as TMS-EMM-PC, which is a phospholipid derivative that has potential applications in drug delivery.

properties

CAS RN

14473-56-4

Product Name

2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate

Molecular Formula

C23H50O4Si2

Molecular Weight

446.8 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)propan-2-yl tetradecanoate

InChI

InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)27-22(20-25-28(2,3)4)21-26-29(5,6)7/h22H,8-21H2,1-7H3

InChI Key

YDASQGBHNHGOSK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C

synonyms

Myristic acid 2-trimethylsilyloxy-1-[(trimethylsilyloxy)methyl]ethyl ester

Origin of Product

United States

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